molecular formula C9H20ClNO2 B2975531 Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride CAS No. 2170123-28-9

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Cat. No.: B2975531
CAS No.: 2170123-28-9
M. Wt: 209.71
InChI Key: OKZXFBDHFSQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is a hydrochloride salt form of ethyl 4-methyl-2-(methylamino)pentanoate, which is often used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride typically involves the alkylation of enolate ions. This process introduces a methyl or primary alkyl group onto the α position of a ketone, ester, or nitrile by an S_N2 reaction of an enolate ion with an alkyl halide . The reaction conditions often require a strong base to generate the enolate ion and an appropriate alkyl halide to complete the alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator of protein interactions, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-methyl-2-(methylamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-5-12-9(11)8(10-4)6-7(2)3;/h7-8,10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZXFBDHFSQMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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